molecular formula C14H17BrN4O2 B12503147 1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12503147
M. Wt: 353.21 g/mol
InChI Key: WOBWQPVPOBZHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxypropyl group, and a triazole ring

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the desired triazole derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Methoxypropyl Group: The methoxypropyl group is attached through an alkylation reaction, where a methoxypropyl halide reacts with the triazole derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the bromophenyl group or the methoxypropyl group is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the triazole ring to a dihydrotriazole.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium azide), and hydrolyzing agents (e.g., hydrochloric acid).

Scientific Research Applications

1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It is also used in the development of new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell signaling or metabolic processes, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.

    1-(4-Fluorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide: The presence of a fluorophenyl group may enhance the compound’s stability and alter its interaction with molecular targets.

    1-(4-Methylphenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide: The methylphenyl group may affect the compound’s lipophilicity and its ability to cross biological membranes.

The uniqueness of 1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17BrN4O2

Molecular Weight

353.21 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C14H17BrN4O2/c1-10-13(14(20)16-8-3-9-21-2)17-18-19(10)12-6-4-11(15)5-7-12/h4-7H,3,8-9H2,1-2H3,(H,16,20)

InChI Key

WOBWQPVPOBZHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.